![molecular formula C12H21NO3 B6331112 tert-Butyl (4-oxocycloheptyl)carbamate CAS No. 1031335-15-5](/img/structure/B6331112.png)
tert-Butyl (4-oxocycloheptyl)carbamate
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Description
“tert-Butyl (4-oxocycloheptyl)carbamate” is a chemical compound with the molecular formula C12H21NO3 . It has a molecular weight of 227.30 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of “tert-Butyl (4-oxocycloheptyl)carbamate” involves the reaction of tert-butyl (4-oxocycloheptyl)carbamate with 1-[3-(trifluoromethoxy)phenyl]methanamine in the presence of sodium tris(acetoxy)borohydride and acetic acid . The reaction is carried out in 1,2-dichloro-ethane at 20℃ for 18 hours .Molecular Structure Analysis
The molecular structure of “tert-Butyl (4-oxocycloheptyl)carbamate” consists of 16 heavy atoms . It has a high fraction of Csp3 (0.83) and 4 rotatable bonds . The compound has 3 hydrogen bond acceptors and 1 hydrogen bond donor .Physical And Chemical Properties Analysis
“tert-Butyl (4-oxocycloheptyl)carbamate” has a high gastrointestinal absorption and is BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes . The compound has a Log Po/w (iLOGP) of 2.42, indicating its lipophilicity . It is very soluble, with a solubility of 2.59 mg/ml .Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(4-oxocycloheptyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-9-5-4-6-10(14)8-7-9/h9H,4-8H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYJEXKDUIEGRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(=O)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-oxocycloheptyl)carbamate |
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